molecular formula C7H9NO B3056884 O-(3-methylphenyl)hydroxylamine CAS No. 74993-52-5

O-(3-methylphenyl)hydroxylamine

Cat. No. B3056884
CAS RN: 74993-52-5
M. Wt: 123.15 g/mol
InChI Key: MZEPWMKRQQBOLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes lead to the formation of O-(3-methylphenyl)hydroxylamine . Notably, Takeda et al. reported a method involving the reaction of m-cresol with N-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)hydroxylamine to yield the desired product . Additionally, Liu et al. employed m-tolylboronic acid in a palladium-catalyzed coupling reaction to synthesize this compound .

Scientific Research Applications

Mechanistic Understanding in Biological Systems

O-(3-methylphenyl)hydroxylamine plays a significant role in biochemical pathways, particularly in liver metabolism. Sternson and Gammans (1975) conducted experiments to understand the mechanism of arylhydroxylamine rearrangement in rats. Their findings suggest that hydroxylamines undergo hepatic isomerase-catalyzed rearrangements, which are crucial in metabolic processes (Sternson & Gammans, 1975).

Environmental Chemistry and Atmospheric Reactions

The role of hydroxylamines extends to environmental chemistry, specifically in atmospheric reactions. Alvarez et al. (2009) demonstrated the application of O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in studying the photo-oxidation of various furans. This research is pivotal in understanding environmental pollutants and their transformation in the atmosphere (Alvarez et al., 2009).

Role in Advanced Oxidation Processes

Li et al. (2021) explored the use of hydroxylamine in enhancing the performance of advanced oxidation processes (AOPs). Their research provides insight into the dual role of hydroxylamine in transforming major reactive species and regenerating Fe(II) in these systems, which is crucial for environmental remediation technologies (Li et al., 2021).

Advancements in Organic Synthesis

In the realm of organic synthesis, O-alkyl hydroxylamines have found applications in medicinal chemistry. Maillard et al. (2005) optimized a solid-phase approach for synthesizing diverse O-alkyl hydroxylamines. This study is significant for the development of novel compounds in pharmaceutical research (Maillard et al., 2005).

Chemical Reaction Dynamics and Synthesis

Hydroxylamines' reactivity and application in synthesizing various compounds have been extensively studied. For example, Harger (1982) researched the preparation of O-(diphenylphosphinyl)hydroxylamine and its chemical reactions, which are essential in understanding reaction dynamics and synthesis strategies in chemistry (Harger, 1982).

Future Directions

: Takeda, N., Miyata, O., & Naito, T. (2007)European Journal of Organic Chemistry, 9, 1491–1509. : Liu, G., Shen, Y., Zhou, Z., & Lu, X. (2013). Angewandte Chemie - International Edition, 52(23), 6033–6037.

properties

IUPAC Name

O-(3-methylphenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)9-8/h2-5H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEPWMKRQQBOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502996
Record name O-(3-Methylphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-methylphenyl)hydroxylamine

CAS RN

74993-52-5
Record name O-(3-Methylphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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